N-Heptadecanoylsphingosine

Descripción general

Descripción

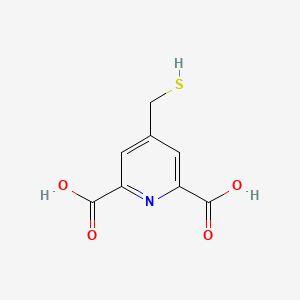

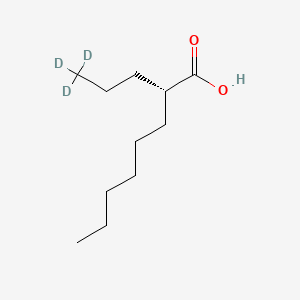

N-Heptadecanoylsphingosine is a type of N-acylsphingosine in which the ceramide N-acyl group is specified as heptadecanoyl . It is a natural product found in Pseudopterogorgia australiensis.

Molecular Structure Analysis

N-Heptadecanoylsphingosine has a molecular formula of C35H69NO3 . Its InChI string is InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39) .Aplicaciones Científicas De Investigación

Cell Signaling and Apoptosis Regulation

C17 Ceramide acts as a key signaling molecule in cell fate decisions. It is involved in apoptosis (programmed cell death) regulation. Elevated ceramide levels can trigger apoptosis, which is essential for maintaining tissue homeostasis and eliminating damaged cells. Researchers study its role in cancer therapy, neurodegenerative diseases, and cardiovascular health .

Epidermal Barrier Function

Sphingolipids, including ceramides, play a vital role in forming and maintaining the epidermal barrier. In the skin, C17 Ceramide contributes to preventing water loss and protecting against environmental stressors. Understanding its function aids in developing skincare products and treatments for conditions like atopic dermatitis .

Cardiovascular Health

Studies suggest that ceramides, including C17 Ceramide, impact cardiovascular health. They influence vascular tone, inflammation, and lipid metabolism. Researchers investigate their role in atherosclerosis, hypertension, and heart failure. Targeting ceramide pathways may lead to novel therapeutic strategies .

Neurological Disorders

Ceramides are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. C17 Ceramide’s involvement in neuronal survival, synaptic plasticity, and inflammation makes it a subject of interest. Modulating ceramide levels could potentially mitigate neurodegeneration .

Cancer Research

Ceramides exhibit complex effects on cancer cells. While some ceramides promote apoptosis, others support cell survival. Researchers investigate C17 Ceramide’s role in cancer progression, drug resistance, and metastasis. Targeting ceramide metabolism may enhance cancer therapies .

Lipid Metabolism and Obesity

Ceramides are linked to insulin resistance and obesity-related complications. C17 Ceramide’s impact on adipose tissue, liver function, and insulin signaling is under scrutiny. Understanding these mechanisms may lead to interventions for metabolic disorders .

Mecanismo De Acción

Target of Action

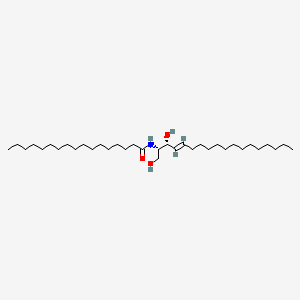

N-Heptadecanoyl-D-erythro-sphingosine, also known as N-(heptadecanoyl)-sphing-4-enine or N-Heptadecanoylsphingosine, is a synthetic analog of naturally occurring sphingosine . It is characterized by an N-linked heptadecanoyl (17-carbon fatty acid) chain . This compound mimics ceramide, a key component in the structure and signaling functions of cellular membranes .

Mode of Action

The mode of action of N-Heptadecanoyl-D-erythro-sphingosine is closely related to its role as a mimic of ceramide . Ceramide synthesis is mediated either by the salvage pathway by the acylation of sphingosine or sphingolipids hydrolysis or by de novo pathway via dihydroceramide formation .

Biochemical Pathways

The biochemical pathways affected by N-Heptadecanoyl-D-erythro-sphingosine involve the metabolism of sphingolipids . Ceramides, the primary targets of this compound, play a key role in regulating various cellular processes like senescence and apoptosis . They are directly involved in the proliferation and differentiation of skin cells and regulate skin barrier functionality .

Pharmacokinetics

The compound is absorbed by the intestine , and its metabolism involves the conversion of sphingosine to ceramide .

Result of Action

The molecular and cellular effects of N-Heptadecanoyl-D-erythro-sphingosine’s action are significant. It impacts sphingolipid endogenous metabolism in enterocytes, resulting in the secretion of triglyceride-rich particles enriched with ceramide . This process is believed to favorably modulate postprandial lipemia .

Action Environment

The action of N-Heptadecanoyl-D-erythro-sphingosine can be influenced by environmental factors. For instance, the compound’s stability is affected by storage temperature

Propiedades

IUPAC Name |

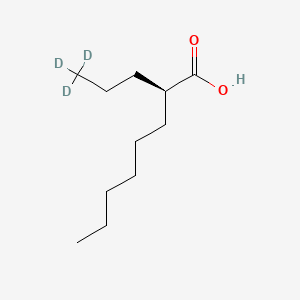

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWGMOFDULMCFL-QKSCFGQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659571 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Heptadecanoylsphingosine | |

CAS RN |

67492-16-4 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)